2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene is an organic compound that features a bromine atom, an isothiocyanate group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene typically involves multiple steps. One common method starts with the bromination of 1-methoxy-4-methylbenzene to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions. The exact details of industrial production can vary depending on the scale and desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amine derivative, while oxidation of the methoxy group can produce a corresponding aldehyde or carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of isothiocyanate groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene exerts its effects involves interactions with various molecular targets. The isothiocyanate group is known to react with nucleophiles, such as amino acids in proteins, leading to modifications that can affect biological activity. The bromine atom and methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(isothiocyanatomethyl)benzonitrile: Similar structure but with a nitrile group instead of a methoxy group.
4-Bromo-2,5-dimethoxyphenethylamine: Contains two methoxy groups and a bromine atom, used in different applications.
Uniqueness
2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it valuable for specific synthetic and research applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
52287-10-2 |
---|---|
Molekularformel |
C9H8BrNOS |
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
2-bromo-4-(isothiocyanatomethyl)-1-methoxybenzene |
InChI |
InChI=1S/C9H8BrNOS/c1-12-9-3-2-7(4-8(9)10)5-11-6-13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
DQGZCAUIGVLWPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.